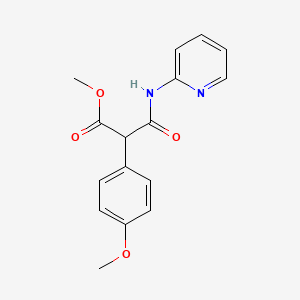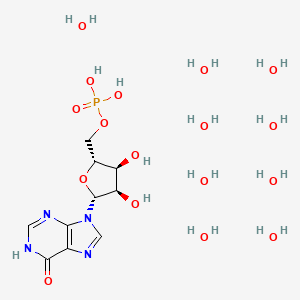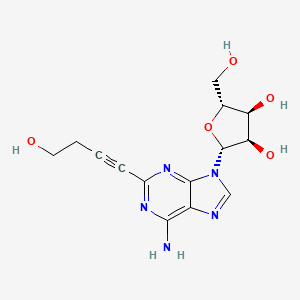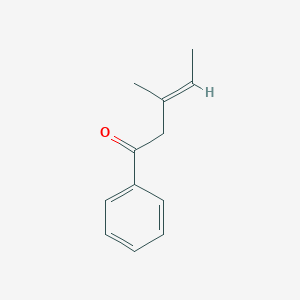
(E)-3-Methyl-1-phenylpent-3-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-Methyl-1-phenylpent-3-en-1-one is an organic compound with a molecular structure that includes a phenyl group attached to a pentenone backbone. This compound is characterized by the presence of a double bond in the E-configuration, which means that the substituents on either side of the double bond are on opposite sides. This configuration can significantly influence the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methyl-1-phenylpent-3-en-1-one typically involves the aldol condensation reaction. This reaction is carried out between acetophenone and isobutyraldehyde in the presence of a base such as sodium hydroxide. The reaction conditions usually include a temperature range of 0-5°C to control the reaction rate and prevent side reactions. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts such as zeolites or metal oxides can also enhance the reaction efficiency and yield.
化学反応の分析
Types of Reactions
(E)-3-Methyl-1-phenylpent-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
(E)-3-Methyl-1-phenylpent-3-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of (E)-3-Methyl-1-phenylpent-3-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(Z)-3-Methyl-1-phenylpent-3-en-1-one: The Z-isomer of the compound, with substituents on the same side of the double bond.
3-Methyl-1-phenylbutan-1-one: A similar compound without the double bond.
3-Methyl-1-phenylpentan-1-one: A saturated analog of the compound.
Uniqueness
(E)-3-Methyl-1-phenylpent-3-en-1-one is unique due to its E-configuration, which influences its reactivity and interaction with other molecules. This configuration can lead to different chemical and biological properties compared to its Z-isomer or saturated analogs.
特性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
(E)-3-methyl-1-phenylpent-3-en-1-one |
InChI |
InChI=1S/C12H14O/c1-3-10(2)9-12(13)11-7-5-4-6-8-11/h3-8H,9H2,1-2H3/b10-3+ |
InChIキー |
QYNLMCLVJGVTMU-XCVCLJGOSA-N |
異性体SMILES |
C/C=C(\C)/CC(=O)C1=CC=CC=C1 |
正規SMILES |
CC=C(C)CC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


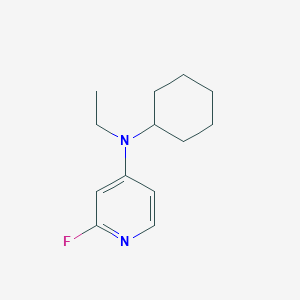
![Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12936123.png)
![1H-Benzimidazole, 5-methoxy-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12936130.png)

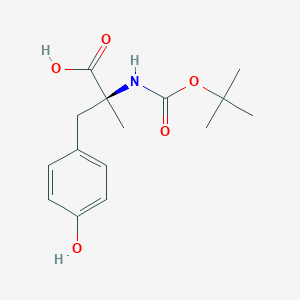
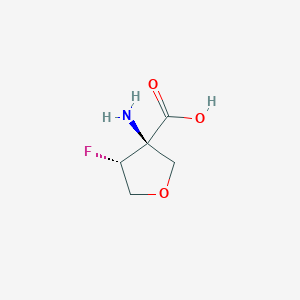
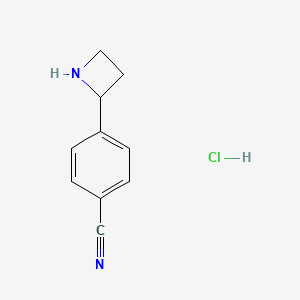
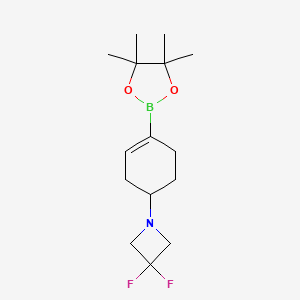
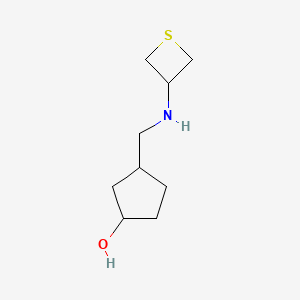
![4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline](/img/structure/B12936174.png)

